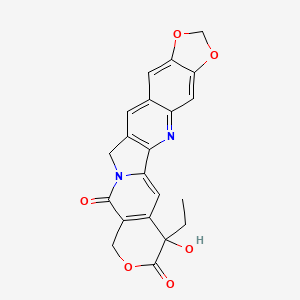

(R)-FL118

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 10,11 Methylenedioxy 20 Rs Camptothecin

Total Synthesis Approaches to 10,11-Methylenedioxy-20(RS)-camptothecin

The total synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin is a complex undertaking that has been achieved through various strategies. These approaches are crucial for providing a reliable source of the compound for biological evaluation and further derivatization.

Friedlander Condensation Strategies

A key and widely employed method for the construction of the pentacyclic framework of 10,11-Methylenedioxy-20(RS)-camptothecin is the Friedlander annulation. google.comnih.gov This reaction involves the condensation of an ortho-amino benzaldehyde (B42025) derivative with a tricyclic keto-lactone, which constitutes the C, D, and E rings of the camptothecin (B557342) scaffold. google.comnih.gov

Specifically, the synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin is achieved through the reaction of 2-amino-4,5-methylenedioxybenzaldehyde (6-aminopiperonal) with a suitable tricyclic keto lactone. google.comnih.gov This condensation reaction typically proceeds with good yields, reported to be in the range of 80-85%. nih.gov The choice of the specific tricyclic keto lactone determines the stereochemistry at the 20-position, allowing for the synthesis of the 20(R), 20(S), or the racemic 20(RS) forms. nih.gov

Multi-step Synthetic Pathways to the Core Structure

The tricyclic keto lactone, a crucial building block for the Friedlander condensation, is itself prepared through a multi-step synthetic sequence. An efficient process for preparing this key intermediate has been developed to ensure a practical supply for the total synthesis of camptothecin and its analogues.

One reported synthetic route to the tricyclic ketone involves several steps starting from simpler precursors. This pathway is designed to be efficient and scalable for the production of this vital component of the camptothecin skeleton.

Preparation of Functionalized 10,11-Methylenedioxy-20(RS)-camptothecin Derivatives

To explore the structure-activity relationship and improve the pharmacological profile of 10,11-Methylenedioxy-20(RS)-camptothecin, extensive efforts have been dedicated to its chemical derivatization at various positions of the molecule.

Synthesis of 9-Nitro and 9-Amino Analogues

The introduction of substituents at the 9-position of the A-ring has been a key strategy in the development of potent camptothecin analogues. The synthesis of 9-nitro and 9-amino derivatives of 10,11-Methylenedioxy-20(RS)-camptothecin has been reported. google.com

The nitration of 10,11-Methylenedioxy-20(RS)-camptothecin is achieved using a mixture of sulfuric acid and nitric acid. google.com Interestingly, this reaction proceeds with high regioselectivity, yielding predominantly the 9-nitro derivative, with only trace amounts of the 12-nitro isomer being formed. google.com This is in contrast to the nitration of camptothecin itself, which typically produces a mixture of 9- and 12-nitro isomers. google.com

The resulting 9-nitro compound can then be reduced to the corresponding 9-amino analogue. google.com This amino group serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to modulate the properties of the parent compound. google.com

Introduction of C-7 Substituents for Modulation of Biological Activity

Modification at the C-7 position of the B-ring is another important avenue for the development of novel camptothecin derivatives with enhanced biological activity. Research has shown that the introduction of alkyl substituents at the 7-position can significantly increase the potency of camptothecin analogues. google.com

A series of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives have been designed and synthesized. scispace.com These modifications aim to improve the anti-tumor activity, particularly against drug-resistant cancer cell lines. scispace.com For instance, compound 9c from a reported series of 7-substituted analogues exhibited significant anti-tumor activity against small-cell lung cancer. scispace.com These derivatives often show potent cytotoxic activities in the nanomolar range. scispace.com

Derivatization at the 20-Hydroxyl Group

The tertiary hydroxyl group at the 20-position of the E-ring is a common site for derivatization, often to improve water solubility and modify the pharmacokinetic profile of the drug. Esterification of this hydroxyl group is a frequently used strategy. mdpi.com

Various derivatives have been synthesized by coupling different moieties to the 20-hydroxyl group. These include:

Glycoside Derivatives: To enhance water solubility, glycosyl-succinic acid esters have been coupled to the 20-hydroxyl group. nih.govrsc.org This is typically achieved using a coupling agent like EDCI in the presence of DMAP. nih.gov

Amino Acid Conjugates: Amino acids have been esterified to the 20-hydroxyl group to create prodrugs that can release the active compound in vivo. nih.gov

Heterocyclic Derivatives: Novel derivatives have been synthesized by linking heterocyclic rings to the 20-position through a glycine (B1666218) spacer. mdpi.com

Design and Synthesis of Novel Glycoside Derivatives of 10,11-Methylenedioxy-Camptothecin

A significant strategy to improve the physicochemical properties of 10,11-methylenedioxy-camptothecin, also known as FL118, involves its conjugation with sugar moieties to form glycoside derivatives. This approach aims to enhance water solubility and potentially modulate the compound's interaction with biological targets. acs.orgnih.gov

One prominent synthetic route involves the coupling of glycosyl-succinic acid esters to the 20-hydroxyl group of the parent compound. acs.orgnih.gov This reaction is typically catalyzed by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method has been successfully employed to synthesize a variety of glycoside derivatives, including glucoside and rhamnoside analogues. acs.org

The stereochemistry at the 20-position of the camptothecin core is a critical determinant of biological activity. Consequently, synthetic strategies have been developed to produce stereoisomerically pure derivatives. The synthesis of different configurations, namely 20(R), 20(S), and the racemic 20(RS) mixture of 10,11-methylenedioxy-camptothecin, has been accomplished through Friedlander condensation. acs.orgnih.gov These stereoisomers can then be subjected to glycosylation, leading to the formation of stereochemically defined glycoside derivatives. For instance, coupling of the 20(R) isomer with a glycosyl donor yields the corresponding R-configured glycoside, while the 20(S) isomer produces the S-configured product. acs.org

The in vitro cytotoxic activities of these glycoside derivatives have been evaluated against various cancer cell lines. While many of these derivatives exhibit potent anticancer activity, their efficacy can vary depending on the sugar moiety and the stereochemistry at the 20-position. acs.orgnih.gov For example, a 10,11-methylenedioxy-camptothecin rhamnoside derivative demonstrated significant activity in a mouse prostate cancer cell line. acs.orgnih.gov

Table 1: Examples of Synthesized Glycoside Derivatives of 10,11-Methylenedioxy-Camptothecin and their Reported Activities

| Derivative | Sugar Moiety | Stereochemistry | Reported In Vitro Activity | Reference |

| Glucoside Analogue | Glucose | RS | Potent cytotoxicity against various cancer cell lines | acs.org |

| Rhamnoside Analogue | Rhamnose | S | Significant activity in mouse prostate cancer cells (RM-1) | acs.orgnih.gov |

| Glucoside Analogue | Glucose | R | Synthesized and evaluated | acs.org |

| Rhamnoside Analogue | Rhamnose | R | Synthesized and evaluated | acs.org |

| Glucoside Analogue | Glucose | S | Synthesized and evaluated | acs.org |

Development of Heterocyclic Derivatives of 10,11-Methylenedioxy-Camptothecin

Another fruitful avenue in the chemical derivatization of 10,11-methylenedioxy-camptothecin involves the introduction of various heterocyclic moieties. This strategy is driven by the hypothesis that such modifications can enhance the compound's anticancer activity and overcome challenges like poor water solubility. aacrjournals.org

A notable approach in this area is the coupling of heterocyclic rings to the 20-position of the (20S)-10,11-methylenedioxy-camptothecin core. aacrjournals.org One successful synthetic scheme involves the use of a glycine linker to attach 5-substituted uracils and other heterocyclic systems. aacrjournals.org This multi-step synthesis typically begins with the protection of the 20-hydroxyl group, followed by the introduction of the glycine linker and subsequent coupling with the desired heterocyclic moiety. aacrjournals.org

The resulting heterocyclic derivatives have demonstrated potent cytotoxic activities in the nanomolar range against a panel of human cancer cell lines. aacrjournals.org For instance, certain derivatives incorporating substituted uracils have shown superior cytotoxic profiles compared to the parent compound, FL118. aacrjournals.org Furthermore, some of these novel heterocyclic derivatives have exhibited improved water solubility, a key objective in the development of new camptothecin analogues. aacrjournals.org

It is noteworthy that the introduction of these heterocyclic moieties can also influence the mechanism of action. While the primary target of camptothecins is topoisomerase I, some of the newly synthesized heterocyclic derivatives have shown the ability to inhibit other critical cellular pathways involved in cancer cell survival and proliferation. aacrjournals.org

Synthetic Strategies for Water-Soluble 10,11-Methylenedioxy-Camptothecin Analogues

A significant hurdle in the clinical development of many camptothecin analogues, including 10,11-methylenedioxy-camptothecin, is their poor water solubility. To address this limitation, various synthetic strategies have been devised to introduce hydrophilic functionalities into the molecule, thereby enhancing its solubility and facilitating its formulation for administration.

Quaternary Salt Derivatives

One effective approach to dramatically increase the water solubility of 10,11-methylenedioxy-camptothecin is through the synthesis of quaternary ammonium (B1175870) salt derivatives. acs.orgnih.gov These inherently charged molecules exhibit significantly improved aqueous solubility compared to the parent compound.

The synthesis of these derivatives has been achieved by introducing a substituent at the 7-position of the camptothecin core, which is then converted into a quaternary ammonium salt. acs.orgnih.gov A common synthetic route involves a Friedlander reaction to construct the quinoline (B57606) core, followed by a nucleophilic displacement reaction with an appropriate amine to introduce the desired side chain at the 7-position. This is then quaternized to yield the final water-soluble salt. acs.orgnih.gov

A series of 7-substituted quaternary ammonium salt derivatives of 10,11-(methylenedioxy)-(20S)-camptothecin have been synthesized and evaluated. acs.orgnih.gov These compounds have been shown to be potent inhibitors of topoisomerase I and exhibit significant cytotoxicity against various human tumor cell lines. acs.orgnih.gov

Other Hydrophilic Modifications

One such strategy involves the introduction of hydrogen-bonding moieties at the 7-position of the camptothecin ring system. nih.gov Specifically, analogues bearing 7-mono-, 7-di-, and 7-trihydroxymethylaminomethyl groups have been synthesized. nih.gov The synthesis of these compounds involves the introduction of an aminomethyl group at the 7-position, followed by reaction with formaldehyde (B43269) to introduce the hydroxymethyl groups. The resulting 7-trihydroxymethylaminomethyl analogue of 10,11-methylenedioxycamptothecin (THMAM-MD) demonstrated remarkable stability of the ternary cleavable complex with DNA and topoisomerase I. nih.gov

Another approach to enhance water solubility is through the development of water-soluble prodrugs. This can be achieved by esterifying the 20-hydroxyl group with molecules containing ionizable functional groups. google.com For example, reaction with a dicarboxylic acid can introduce a carboxylic acid function that can be converted to a water-soluble salt by treatment with a base. google.com Similarly, the introduction of a phosphate (B84403) group at the 20-position to form a 20-O-phosphate ester creates a highly water-soluble derivative. google.com These prodrugs are designed to be stable in formulation but are converted to the active parent drug in the body. google.com

Molecular and Cellular Mechanisms of Action of 10,11 Methylenedioxy 20 Rs Camptothecin and Its Stereoisomers

Topoisomerase I Inhibition by 10,11-Methylenedioxy-20(RS)-camptothecin

Like other camptothecin (B557342) derivatives, 10,11-Methylenedioxy-20(RS)-camptothecin exerts cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (Top1). drugbank.comgoogle.com This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. oaepublish.com

The primary mechanism of Top1 inhibition by camptothecins involves the stabilization of a ternary complex, known as the cleavable complex, which consists of the enzyme covalently bound to the 3'-phosphate end of the nicked DNA strand and the drug itself. drugbank.comoaepublish.comnih.gov 10,11-Methylenedioxy-20(RS)-camptothecin integrates into this Top1-DNA covalent complex, preventing the re-ligation of the broken DNA strand. nih.gov This action effectively traps the enzyme on the DNA. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break, ultimately triggering apoptotic cell death. oaepublish.comnih.gov

The addition of the 10,11-methylenedioxy group to the camptothecin scaffold significantly enhances its ability to inhibit Top1. Research has shown that 10,11-MDO-20(RS)-CPT exhibits three to five times the potency of the parent compound, camptothecin, in the inhibition of topoisomerase I. google.com The (20S) stereoisomer, in particular, is recognized as an extremely potent inhibitor of the enzyme. google.com Molecular docking studies have been employed to analyze the interaction between these compounds and the Top1/DNA complex. nih.govnih.gov While the (20S) isomer, FL118, demonstrates a binding mode similar to other camptothecin analogues like topotecan (B1662842), its calculated binding energy suggests it may be a less potent Top1 inhibitor than some clinically used drugs, hinting at the importance of its other mechanisms of action. nih.govrsc.org

Table 1: Comparative Ligand Binding Free Energy in Top1/DNA Complex This interactive table summarizes the calculated binding free energy for Topotecan and FL118 within the Top1/DNA complex, as determined by molecular docking studies. Lower energy values typically indicate more favorable binding.

| Compound | Top Five Scored Conformation (kcal/mol) | Ligand Binding Free Energy (kcal/mol) |

|---|---|---|

| Topotecan | -10.85, -10.01, -9.71, -9.64, -9.59 | -10.85 |

| FL118 | -9.57, -9.34, -9.17, -9.14, -8.51 | -9.57 |

Data sourced from The Royal Society of Chemistry. rsc.org

Table 2: In Vitro Cytotoxicity of 10,11-Methylenedioxy-camptothecin Stereoisomers This interactive table presents the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for FL118 and its derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| FL118 | A-549 | Human Lung Carcinoma | 8.94 ± 1.54 |

| FL118 | MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 |

| FL118 | RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |

| 11b (rhamnoside derivative) | RM-1 | Mouse Prostate Carcinoma | 48.27 |

Data sourced from MedChemExpress and RSC Publishing. medchemexpress.comrsc.org

Topoisomerase I-Independent Mechanisms of Action

Distinct from many other camptothecins, 10,11-Methylenedioxy-20(S)-camptothecin (FL118) possesses significant antitumor activities that are independent of its effects on Top1. These mechanisms center on the targeted downregulation of key proteins involved in cancer cell survival and proliferation.

A primary mechanism of FL118's Top1-independent action is the selective inhibition of the expression of multiple anti-apoptotic proteins. nih.govnih.gov These include Survivin (a member of the inhibitor of apoptosis protein, or IAP, family), Myeloid cell leukemia 1 (Mcl-1, a member of the Bcl-2 family), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2). nih.govnih.govmedchemexpress.comcancer.govresearchgate.net These proteins are frequently overexpressed in various cancers and play a crucial role in promoting tumor cell survival and resistance to therapy by blocking apoptosis. nih.govnih.gov By downregulating these key survival proteins, FL118 effectively lowers the threshold for apoptosis, inducing cell death in cancer cells. rsc.orgmdpi.com This inhibition occurs irrespective of the tumor suppressor p53 status, which is a significant feature as many DNA-damaging agents are less effective in p53-mutated cancers. nih.gov

The inhibition of the anti-apoptotic proteins by FL118 is controlled by an upstream master regulator, the oncoprotein DEAD-box polypeptide 5 (DDX5), also known as p68 RNA helicase. nih.govmedchemexpress.comcancer.gov DDX5 has been identified as a direct biochemical target of FL118. nih.govmedchemexpress.com Upon administration, FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway. medchemexpress.comcancer.gov Since DDX5 is a key regulator that promotes the transcription and expression of numerous cancer-associated genes, including Survivin, Mcl-1, XIAP, and cIAP2, its degradation by FL118 results in the downstream suppression of these anti-apoptotic proteins. nih.govmedchemexpress.comcancer.gov This targeted degradation of DDX5 is a unique mechanism that distinguishes FL118 from other camptothecin analogues. nih.gov

Cell Cycle Perturbations Induced by 10,11-Methylenedioxy-Camptothecin Analogues

A primary mechanism by which camptothecin and its analogues exert their cytotoxic effects is through the perturbation of the cell cycle. nih.gov Specifically, derivatives of 10,11-methylenedioxy-camptothecin have been shown to induce cell cycle arrest at the G2/M phase. nih.govrsc.org This arrest is a crucial cellular response to DNA damage inflicted by the compound.

One study investigated a glycoside derivative of 10,11-methylenedioxy-camptothecin, compound 11b, and found that it induced a concentration-dependent arrest of A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov This finding highlights the compound's ability to halt cell division prior to mitosis, a characteristic feature of DNA-damaging agents.

The general mechanism for camptothecin-induced G2/M arrest involves the activation of the Ataxia Telangiectasia-Mutated (ATM)-Checkpoint Kinase 2 (Chk2)-Cell Division Cycle 25C (Cdc25C) signaling pathway. nih.govnih.gov Camptothecin treatment leads to the degradation of Cdc25C, a phosphatase required for mitotic entry, thereby preventing cells from proceeding from the G2 to the M phase. nih.gov Concurrently, levels of key regulatory proteins such as cyclin B1 and p21 are often increased, further contributing to the G2/M block. nih.govresearchgate.net This disruption of the normal cell cycle progression is a critical step that can ultimately lead to cell death. researchgate.net

| Compound | Cell Line | Observed Effect | Key Proteins Involved |

|---|---|---|---|

| 10,11-methylenedioxy-camptothecin rhamnoside (11b) | A549 (Lung Cancer) | Concentration-dependent G2/M phase arrest. nih.gov | Not specified for this derivative, but generally involves ATM, Chk2, Cdc25C, cyclin B1, p21. nih.govnih.gov |

Induction of Apoptosis Pathways

Following cell cycle arrest, 10,11-methylenedioxy-camptothecin and its derivatives can trigger programmed cell death, or apoptosis. A key biochemical hallmark of this process is the cleavage of specific cellular proteins by a family of proteases called caspases. nih.gov

Poly(ADP-ribose) polymerase (PARP) is a protein critically involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by caspases, rendering it inactive. nih.gov This cleavage is considered a reliable marker of apoptosis induced by various stimuli, including topoisomerase I inhibitors. nih.govnih.gov

Research has demonstrated that a glycoside derivative of 10,11-methylenedioxy-camptothecin (compound 11b) induces apoptosis in cancer cells, as evidenced by an increased expression of cleaved PARP. nih.gov This indicates the activation of the apoptotic cascade in response to treatment with the compound. The cleavage of PARP not only serves as an indicator of apoptosis but is also thought to prevent the cell from undergoing DNA repair, thereby ensuring its death. nih.gov The correlation between PARP cleavage and cell death is strong, confirming its utility as a marker for the effectiveness of topoisomerase I inhibitors. nih.gov

Molecular Docking Studies and Ligand-Target Interactions

To understand the mechanism of action at a molecular level, computational molecular docking studies are employed. These studies predict how a ligand, such as 10,11-methylenedioxy-camptothecin, binds to its protein target.

The primary target of camptothecins is the covalent complex formed between DNA and topoisomerase I (Top1), a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. nih.govkoreascience.kr Camptothecins inhibit the re-ligation step of the Top1 catalytic cycle, trapping the enzyme on the DNA and leading to lethal double-strand breaks when the replication fork collides with this ternary complex. nih.govresearchgate.net

The 10,11-methylenedioxy substitution has been shown to confer a three- to five-fold increase in potency for Top1 inhibition compared to the parent camptothecin compound. google.com Molecular docking studies of 10,11-methylenedioxy-camptothecin (FL118) show that it binds within the Top1-DNA cleavage site. nih.gov The binding mode is similar to other camptothecins, where the planar molecule intercalates between the DNA base pairs flanking the cleavage site. koreascience.kr This complex is stabilized by hydrogen bonds and hydrophobic interactions with residues in both the enzyme and the DNA. koreascience.kr Key interactions for camptothecin derivatives have been identified with enzyme residues such as Arg364, Lys532, and Asp533. nih.govnih.gov

| Ligand | Target | Predicted Binding Site | Key Interacting Residues | Docking Energy Comparison |

|---|---|---|---|---|

| FL118 | Top1/DNA Complex | Intercalates at DNA cleavage site. nih.govkoreascience.kr | Asp533, Arg364, Lys532. nih.gov | Docking energy is ~1.28 kcal/mol higher (less favorable) than SN-38, suggesting lower activity against Top1 than SN-38. nih.gov |

While Top1 is the primary target, evidence suggests that camptothecin analogues may interact with other cellular proteins. In silico studies have explored the interaction between 10,11-methylenedioxy-camptothecin (FL118) and the Src homology 2 domain-containing phosphatase 2 (SHP2). nih.govmdpi.com SHP2 is a protein tyrosine phosphatase that plays a role in cell signaling pathways and is an emerging target in cancer therapy. nih.gov

Molecular docking analyses predict that FL118 can bind to the active site of the catalytic PTP domain of SHP2. nih.govmdpi.com The predicted binding affinity for FL118 was found to be stronger than that of irinotecan (B1672180), another camptothecin derivative. mdpi.com These computational results suggest that FL118 may act as a selective inhibitor of SHP2, pointing towards a potential Top1-independent mechanism of action. nih.govmdpi.com This interaction is stabilized by several hydrogen bonds, indicating a stable complex. nih.gov Further in vitro investigation is needed to confirm this predicted interaction and its biological significance. mdpi.com

| Ligand | Target Protein | Predicted Binding Site | Binding Affinity (-kcal/mol) | Significance |

|---|---|---|---|---|

| FL118 | SHP2 (Wildtype) | Catalytic (PTPc) domain. mdpi.com | -7.54. nih.govmdpi.com | Identified as a potential potent selective inhibitor of SHP2. nih.govmdpi.com |

| Irinotecan | SHP2 (Wildtype) | Catalytic (PTPc) domain. mdpi.com | -6.85. mdpi.com | FL118 shows a stronger predicted binding affinity than irinotecan. mdpi.com |

Differential Activity Based on Stereochemistry: Insights from 20(R) and 20(S) Isomers

The cornerstone of camptothecin's anticancer activity lies in its ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and repair. The 20(S) isomer of 10,11-methylenedioxy-camptothecin, also known as FL118, has been shown to be a potent inhibitor of this enzyme. google.comnih.gov In stark contrast, the 20(R) isomer is significantly less active in this regard. medchemexpress.com This difference in topoisomerase I inhibition is a primary driver of the observed differential cytotoxicity between the two isomers.

Studies have consistently shown that the 20(S) configuration is substantially more cytotoxic to cancer cells than its 20(R) counterpart. medchemexpress.comnih.gov For instance, research on derivatives of 10,11-methylenedioxy-camptothecin in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines revealed that the pure S-configuration derivatives exhibited higher activity than the pure R-configuration derivatives. nih.gov

The 20(S) isomer, FL118, has been the subject of more extensive research due to its superior anticancer properties. mdpi.comnih.govrsc.org Beyond its role as a topoisomerase I inhibitor, FL118 has been found to exhibit a multi-faceted mechanism of action. It is a potent inhibitor of survivin, an anti-apoptotic protein that is overexpressed in many cancers and contributes to treatment resistance. medchemexpress.commdpi.comnih.gov By downregulating survivin and other anti-apoptotic proteins like Mcl-1 and XIAP, FL118 can induce apoptosis (programmed cell death) in cancer cells through pathways that may be independent of its topoisomerase I activity. nih.govresearchgate.net This broader mechanistic profile may contribute to its enhanced efficacy and its ability to overcome resistance to other camptothecin analogs. mdpi.com

The table below summarizes the cytotoxic activities of 10,11-methylenedioxy-camptothecin derivatives, highlighting the superior potency of the 20(S) isomer (FL118).

| Compound/Isomer | Cell Line | IC₅₀ (nM) |

| 20(S)-10,11-methylenedioxy-camptothecin (FL118) | A549 (human lung carcinoma) | 8.94 ± 1.54 |

| 20(S)-10,11-methylenedioxy-camptothecin (FL118) | MDA-MB-231 (human breast carcinoma) | 24.73 ± 13.82 |

| 20(S)-10,11-methylenedioxy-camptothecin (FL118) | RM-1 (mouse prostate carcinoma) | 69.19 ± 8.34 |

| 20(S)-10,11-methylenedioxy-camptothecin rhamnoside (11b) | A549 (human lung carcinoma) | 83 |

| 20(S)-10,11-methylenedioxy-camptothecin rhamnoside (11b) | RM-1 (mouse prostate carcinoma) | 48.27 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Structure Activity Relationships Sar and Rational Design Principles for 10,11 Methylenedioxy Camptothecin Derivatives

Essential Structural Features for Biological Activity in the Camptothecin (B557342) Scaffold

The anti-tumor activity of camptothecin and its analogues is contingent upon a specific set of structural features within its pentacyclic framework. biochempeg.comdrugbank.com The core structure consists of a planar five-ring system (rings A, B, C, D, and E). biochempeg.com SAR studies have established that several elements are indispensable for the compound's ability to inhibit topoisomerase I (Topo I), its primary molecular target. nih.govcabidigitallibrary.orgresearchgate.net

Key pharmacophoric features include:

The α-hydroxy lactone E-ring: The intact lactone ring is crucial for activity. nih.govcabidigitallibrary.org Hydrolysis of this ring to its open carboxylate form under physiological conditions results in an inactive compound. cabidigitallibrary.orgwikipedia.org

The Pyridone D-ring: The conjugated pyridone moiety in the D-ring is essential for the molecule's anti-tumor properties. cabidigitallibrary.org

The (S)-configuration at C-20: The stereochemistry at the chiral center at position 20 is critical; the (S) configuration is required for potent activity, while the (R) configuration is largely inactive. nih.gov

Any modification that disrupts these fundamental features, such as reducing the lactone or removing the 20-hydroxyl group, typically leads to inactivation of the compound. cabidigitallibrary.org

Impact of the 10,11-Methylenedioxy Moiety on Potency and Conformation

The introduction of a methylenedioxy bridge across the 10 and 11 positions of the A-ring is a key modification that significantly enhances the biological activity of the camptothecin scaffold. psu.edu This substitution creates 10,11-methylenedioxy-camptothecin, a compound that has demonstrated three to five times the potency of the parent camptothecin in the inhibition of topoisomerase I. google.com

The enhanced potency is attributed to conformational effects. The methylenedioxy bridge is held rigidly in the plane of the A-ring. google.com This planarity is thought to contribute to a more favorable interaction with the Topo I-DNA cleavage complex, which is well-correlated with in vivo anti-tumor activity. google.compsu.edu This structural rigidity distinguishes it from other A-ring substitutions, such as the 10,11-dimethoxy groups, which are not constrained in the same way and result in an inactive compound. google.com Studies have shown that 10,11-methylenedioxy-CPT analogues are among the most potent derivatives, confirming the activating effect of this moiety. researchgate.net

Influence of the 20-Stereochemistry on Pharmacological Activity

The stereochemistry at the C-20 position of the E-ring is a critical determinant of pharmacological activity for all camptothecin analogues. acs.orgaacrjournals.org The natural (S) configuration of the hydroxyl group at this position is essential for the drug's ability to stabilize the Topo I-DNA covalent complex. nih.govcabidigitallibrary.org The C-20 hydroxyl group is believed to form a crucial hydrogen bond with the enzyme-DNA complex, facilitating the stabilization that leads to apoptosis. cabidigitallibrary.orgnih.gov

Conversely, analogues with the (R) configuration at C-20 are at least 10 to 100 times less active, and often considered inactive. nih.gov The compound 10,11-Methylenedioxy-20(RS)-camptothecin is a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers. nih.gov Its significant biological activity is therefore attributed almost entirely to the presence of the (S)-isomer, while the (R)-isomer is considered an inactive component. nih.govaacrjournals.org The stereospecificity at this position indicates that the compounds interact with an asymmetrical receptor site on the enzyme or the enzyme-DNA complex. aacrjournals.org

Effects of Substitutions on the Quinoline (B57606) (A/B) Ring on Activity and Solubility

The quinoline A and B rings of the camptothecin scaffold are key sites for structural modification to improve potency, solubility, and other pharmacological properties. nih.govnih.gov Numerous SAR studies have shown that substitutions at positions 7, 9, and 10 are generally well-tolerated and can substantially increase anticancer activity. wikipedia.orgnih.gov

Position 7 (B-ring): Substitutions at the C-7 position can increase both potency and water solubility. cabidigitallibrary.org The introduction of lipophilic substituents, such as alkyl groups, often leads to enhanced cytotoxicity. acs.orgnih.gov This is thought to be due to favorable molecular interactions and improved pharmacological features like increased intracellular accumulation and lactone stability. nih.govnih.gov For example, increasing the 7-alkyl chain length in 10,11-methylenedioxy substituted CPTs has been shown to enhance potency. researchgate.net

Positions 9, 10, and 11 (A-ring): Modifications on the A-ring significantly influence activity. Electron-withdrawing groups at positions 9 and 10 can considerably increase activity. wikipedia.org The addition of a hydroxyl group at C-10, as seen in the potent metabolite SN-38, enhances the stability of the cleavable complex. cabidigitallibrary.org Conversely, substitutions at the 11 and 12 positions often have an inactivating effect. acs.org The fusion of an additional ring at positions 10 and 11, as in 10,11-methylenedioxy-CPT, is a highly activating modification. cabidigitallibrary.orgresearchgate.net

The following table summarizes the general effects of substitutions on the A/B rings:

| Position | Ring | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|---|

| 7 | B | Alkyl groups (e.g., -C₂H₅, -C₄H₉) | Increases potency and lipophilicity | cabidigitallibrary.orgresearchgate.netnih.gov |

| 9 | A | Amino (-NH₂), Nitro (-NO₂) | Increases potency | wikipedia.orgacs.org |

| 10 | A | Hydroxyl (-OH), Amino (-NH₂) | Increases potency, enhances cleavable complex stability | cabidigitallibrary.orgnih.gov |

| 10, 11 | A | Methylenedioxy (-O-CH₂-O-) | Strongly increases potency | google.comresearchgate.net |

| 11 | A | Various groups (e.g., -F, -CN) | Can increase cytotoxicity (often with a 7-substituent) | cabidigitallibrary.org |

| 12 | A | Various groups | Generally leads to inactivation | acs.org |

Rational Design Strategies for Enhanced Cytotoxicity and Preclinical Efficacy

Building on SAR insights, rational design strategies have been employed to create novel 10,11-methylenedioxy-camptothecin derivatives with superior performance. A primary goal is to enhance cytotoxicity while improving properties like water solubility, which is a significant challenge for CPTs. wikipedia.orgmdpi.com

One successful strategy involves creating prodrugs by modifying the C-20 hydroxyl group. For instance, novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin derivatives have been synthesized by coupling heterocyclic rings through a linker. mdpi.com These derivatives, such as compound 12e from one study, displayed potent cytotoxic activities in the nanomolar range and improved water solubility compared to the parent compound, (20S)-10,11-methylenedioxy-camptothecin (also known as FL118). mdpi.com Similarly, glycoside derivatives of FL118 have been developed to improve antitumor efficacy. rsc.org

Another approach is the development of antibody-drug conjugates (ADCs). In this strategy, highly potent analogues like 7-butyl-9-amino-10,11-methylenedioxy-camptothecin, which can be 10-1000 times more potent than CPT, are attached to monoclonal antibodies via stable linkers. nih.govacs.org These ADCs are designed to deliver the potent cytotoxic agent specifically to cancer cells, and have shown high efficacy in preclinical xenograft models. nih.gov The modification at position 7 with a lipophilic group, such as in compound 9c (a 7-substituted 10,11-methylenedioxy-camptothecin), has also been shown to dramatically enhance cytotoxic activity against certain cancer cell lines. nih.gov These strategies aim to harness the high potency of the 10,11-methylenedioxy-CPT core while overcoming its limitations for better therapeutic application. mdpi.comrsc.org

Comparative SAR Studies with Other Camptothecin Analogues (e.g., 10,11-dimethoxy-CPT)

The potency of 10,11-methylenedioxy-camptothecin is best understood when compared to other analogues. A striking comparison is with 10,11-dimethoxy-20(RS)-CPT. Despite the chemical similarity, the dimethoxy analogue is completely inactive as a topoisomerase I inhibitor. google.com This highlights the critical role of the rigid, planar methylenedioxy ring in conferring high activity, a feature the more flexible methoxy (B1213986) groups lack. google.com

Studies comparing various A-ring substitutions have consistently ranked the 10,11-methylenedioxy analogues as among the most potent. researchgate.net One study established a rank order of potency as: 10,11-methylenedioxy > 10,11-difluoromethylenedioxy > 10,11-ethylenedioxy > 10-methoxy ≈ 10-hydroxy > 10-amino >> CPT. researchgate.net This demonstrates the clear superiority of the methylenedioxy group in enhancing activity. For example, while 10-hydroxy-CPT (a component of SN-38) is a potent agent, the 10,11-methylenedioxy analogue (FL118) has been shown to possess even higher anticancer activities in many cancer types. mdpi.com

The following table provides a comparative overview of the relative potency of 10,11-methylenedioxy-CPT against other key analogues.

| Compound | Key Structural Feature | Relative Potency/Activity | Reference |

|---|---|---|---|

| Camptothecin (CPT) | Parent Compound | Baseline | researchgate.net |

| 10,11-Methylenedioxy-CPT | Rigid planar 5-membered ring on A-ring | 3-5 times more potent than CPT; among the most potent analogues | google.compsu.eduresearchgate.net |

| 10,11-Dimethoxy-CPT | Flexible methoxy groups on A-ring | Inactive | google.compsu.edu |

| Topotecan (B1662842) | 9-dimethylaminomethyl, 10-hydroxy | Clinically approved, potent | mdpi.com |

| SN-38 | 7-ethyl, 10-hydroxy | Clinically relevant active metabolite, potent | mdpi.com |

| 7-butyl-10,11-methylenedioxy-CPT | C7 alkyl and C10,11-MDO group | Extremely potent, IC50 in low nM range (e.g., ~2 nM) | researchgate.net |

Preclinical Pharmacological Evaluation of 10,11 Methylenedioxy 20 Rs Camptothecin and Its Analogues

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The in vitro anticancer activity of 10,11-Methylenedioxy-20(RS)-camptothecin and its synthesized analogues has been extensively evaluated against a panel of human and murine cancer cell lines. These studies typically utilize assays such as the sulforhodamine B (SRB) assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.

Evaluation in Human Lung Carcinoma (A-549) Cells

In studies involving the human non-small cell lung carcinoma cell line, A-549, 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its derivatives have shown potent cytotoxic activity. researchgate.netmdpi.com A series of novel 20-substituted FL118 derivatives, coupled with 5-substituted uracils and other heterocyclic rings, displayed strong cytotoxicity with IC50 values in the nanomolar range after 72 hours of treatment. researchgate.net For instance, the derivative designated as 12e was found to be particularly potent. researchgate.net Similarly, a series of 20-substituted-10,11-methylenedioxy-camptothecin glycoside derivatives also demonstrated superior cytotoxic activity compared to irinotecan (B1672180) in A-549 cells. nih.gov The A-549 cell line was noted to be more sensitive to these glycoside derivatives than the MDA-MB-231 breast cancer cell line. nih.gov FL118 itself showed an IC50 value of 8.94 ± 1.54 nM in A-549 cells.

Table 1: Cytotoxicity (IC50, nM) of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its Analogues in A-549 Cells (Note: This is an interactive data table based on the provided text. You can sort and filter the data.)

| Compound | IC50 (nM) | Cell Line | Reference |

| FL118 | 8.94 ± 1.54 | A-549 | |

| FL118 Glycoside Derivatives | More potent than Irinotecan | A-549 | nih.gov |

| 12e (FL118 derivative) | 1.37 | A-549 | researchgate.net |

| Other FL118 heterocyclic derivatives | 1.37 - 38.71 | A-549 | researchgate.net |

| 11b (rhamnoside derivative) | 83 | A-549 | nih.gov |

Assessment in Human Breast Carcinoma (MDA-MB-231) Cells

The cytotoxic effects of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its analogues have also been assessed in the triple-negative human breast carcinoma cell line, MDA-MB-231. FL118 demonstrated significant cytotoxic activity with an IC50 value of 24.73 ± 13.82 nM. nih.gov In a comparative study, newly synthesized 20-substituted-10,11-methylenedioxy-camptothecin glycoside derivatives were found to be less potent than the parent compound FL118 in this cell line, but still showed superior cytotoxicity when compared to irinotecan. nih.gov

Table 2: Cytotoxicity (IC50, nM) of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its Analogues in MDA-MB-231 Cells (Note: This is an interactive data table based on the provided text. You can sort and filter the data.)

| Compound | IC50 (nM) | Cell Line | Reference |

| FL118 | 24.73 ± 13.82 | MDA-MB-231 | nih.gov |

| FL118 Glycoside Derivatives | Less potent than FL118, more potent than Irinotecan | MDA-MB-231 | nih.gov |

Activity in Mouse Prostate Carcinoma (RM-1) Cells

The in vitro activity of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its derivatives has been evaluated in the mouse prostate carcinoma cell line, RM-1. FL118 itself showed an IC50 value of 69.19 ± 8.34 nM. nih.gov Notably, a specific glycoside derivative, 10,11-methylenedioxy-camptothecin rhamnoside (designated as 11b), displayed excellent activity in this cell line with an IC50 of 48.27 nM, which was a more potent effect than that observed for both the parent compound FL118 and irinotecan. nih.govnih.gov

Table 3: Cytotoxicity (IC50, nM) of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its Analogues in RM-1 Cells (Note: This is an interactive data table based on the provided text. You can sort and filter the data.)

| Compound | IC50 (nM) | Cell Line | Reference |

| FL118 | 69.19 ± 8.34 | RM-1 | nih.gov |

| 11b (rhamnoside derivative) | 48.27 | RM-1 | nih.govnih.gov |

Other Cell Line Screens (e.g., 9KB, 9PS, L-1210, ES-2, SK-O-V3)

The cytotoxic profile of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) extends to other cancer cell lines. In human ovarian cancer cells, FL118 inhibited the cell proliferation of both ES-2 and SK-O-V3 cells in a time- and dose-dependent manner. medchemexpress.com While early preclinical evaluations by the National Cancer Institute included derivatives of camptothecin (B557342), specific cytotoxicity data for 10,11-Methylenedioxy-20(RS)-camptothecin in the historical NCI cell lines such as the human nasopharyngeal carcinoma (9KB), murine leukemia (9PS, L-1210) were not detailed in the reviewed literature. One report mentioned an L-1210 assay in the context of camptothecin esters, but did not provide specific data for FL118. researchgate.net

Concentration-Dependent Inhibition of Cell Proliferation

A consistent finding across multiple studies is that 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its derivatives inhibit the proliferation of cancer cells in a concentration-dependent manner. researchgate.netnih.gov For example, in A549 lung cancer cells, a derivative of FL118 (12e) showed significant inhibition on colony-forming abilities in a dose-dependent manner at concentrations ranging from 0.01 to 1 nM. researchgate.net Similarly, FL118 was shown to inhibit the proliferation of ES-2 and SK-O-V3 ovarian cancer cells in a dose-dependent fashion at concentrations up to 200 nM. medchemexpress.com This dose-dependent effect is a hallmark of its cytotoxic activity, with higher concentrations of the compound leading to greater inhibition of cell growth.

In Vivo Antitumor Efficacy in Preclinical Animal Models

The antitumor activity of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its analogues has been confirmed in various in vivo preclinical animal models. These studies have demonstrated significant tumor growth inhibition in xenograft models, where human cancer cells are implanted into immunocompromised mice.

A novel derivative, 12e, showed similar antitumor efficacy to FL118 in xenograft models using both A549 and NCI-H446 human lung cancer cells. researchgate.netnih.gov In the A549 xenograft model, the tumor growth inhibition rate for 12e was 48.8%, comparable to 59.8% for FL118. nih.gov In the NCI-H446 model, the inhibition rates were 70.3% and 75.4% for 12e and FL118, respectively. nih.gov

Furthermore, the glycoside derivative 11b, which showed potent in vitro activity against RM-1 prostate cancer cells, also demonstrated high in vivo antitumor efficacy. nih.govnih.gov In a mouse model with transplanted RM-1 prostate cancer, compound 11b resulted in a tumor growth inhibition (TGI) of 44.9%. nih.govnih.gov These findings underscore the potential of 10,11-Methylenedioxy-20(RS)-camptothecin and its derivatives as effective antitumor agents in a live-animal setting.

Table 4: In Vivo Antitumor Efficacy of 10,11-Methylenedioxy-20(RS)-camptothecin (FL118) and its Analogues (Note: This is an interactive data table based on the provided text. You can sort and filter the data.)

| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Reference |

| 12e (FL118 derivative) | A549 Xenograft | 48.8% | nih.gov |

| FL118 | A549 Xenograft | 59.8% | nih.gov |

| 12e (FL118 derivative) | NCI-H446 Xenograft | 70.3% | nih.gov |

| FL118 | NCI-H446 Xenograft | 75.4% | nih.gov |

| 11b (rhamnoside derivative) | RM-1 Xenograft | 44.9% | nih.govnih.gov |

Efficacy in Murine L1210 Leukemia Models

Early research into the bioactivity of camptothecin analogues identified 10,11-Methylenedioxy-20(RS)-camptothecin as a compound of interest. In studies using murine L1210 leukemia models, 10,11-methylenedioxy-20(RS)-camptothecin demonstrated a notable ability to prolong the survival of treated mice. nih.gov While it was not the most potent among all tested camptothecin derivatives in these specific assays, it showed significant anti-leukemia activity. nih.gov

Interestingly, the efficacy of some camptothecin analogues in the L1210 model did not always correlate with their potency as topoisomerase I (Top1) inhibitors. For instance, analogues such as 10-NH2-(RS)-CPT and 11-CN-(RS)-CPT, which were poor inhibitors of Top1, resulted in greater life extension in the L1210 metastatic mouse model compared to other camptothecins with strong Top1 inhibition. nih.gov This suggests that alternative or additional mechanisms may contribute to the anti-leukemia effects of these compounds. nih.gov Research has shown that camptothecin analogues with the (R) configuration are typically 10 to 100 times less active than their (S) counterparts in both mouse leukemia assays and Top1 inhibition tests. nih.gov

Antitumor Activity in Xenograft Models (e.g., colorectal, head-and-neck, lung, prostate cancer)

The (20S) enantiomer, commonly referred to as FL118, has demonstrated exceptional antitumor efficacy in a wide range of human tumor xenograft models. rsc.orgrsc.orgnih.govmdpi.com This high level of activity has been observed in models of colorectal and head-and-neck cancer. nih.gov

In preclinical lung cancer studies, FL118 and its derivatives have shown potent activity. A derivative known as 12e, which exhibits better water solubility than FL118, was tested in xenograft models of human A549 non-small cell lung cancer and NCI-H446 small cell lung cancer. mdpi.com It produced a significant reduction in tumor volume in both models. mdpi.com

The compound's efficacy extends to prostate cancer models as well. A glycoside derivative of 10,11-methylenedioxy-camptothecin, designated 11b, showed high in vivo antitumor efficacy in a mouse model using transplanted RM-1 prostate cancer cells. rsc.orgnih.govnih.gov

The table below summarizes the cytotoxic activity (IC50 values) of 10,11-methylenedioxy-camptothecin derivatives in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung | 12e | 1.37 | mdpi.com |

| NCI-H446 | Small Cell Lung | 12e | 9.48 | nih.gov |

| RM-1 | Mouse Prostate | 11b | 48.27 | rsc.orgnih.gov |

| A549 | Non-Small Cell Lung | FL118 | ~14 | mdpi.com |

| MCF-7 | Breast | (R)-FL118 | 32.53 ng/mL | medchemexpress.com |

| HS578T | Breast | This compound | 129.3 ng/mL | medchemexpress.com |

| DU145 | Prostate | This compound | 138.7 ng/mL | medchemexpress.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Tumor Growth Inhibition (TGI) Metrics

The antitumor activity of 10,11-methylenedioxy-camptothecin analogues in vivo has been quantified using Tumor Growth Inhibition (TGI) metrics. These studies highlight the potent effects of these compounds on suppressing tumor progression.

A derivative of 10,11-methylenedioxy-camptothecin, compound 11b, demonstrated a TGI of 44.9% in a mouse prostate cancer (RM-1) xenograft model. rsc.orgnih.govnih.gov

In lung cancer xenograft models, another derivative, 12e, showed significant tumor growth inhibition. The inhibitory rates for 12e were 48.8% in A549 xenografts and a more pronounced 70.3% in NCI-H446 xenografts. For comparison, the parent compound FL118 showed inhibitory rates of 59.8% (A549) and 75.4% (NCI-H446) in the same study. mdpi.com

The table below presents the Tumor Growth Inhibition data for these derivatives.

| Compound | Cancer Model | TGI / Inhibition Rate | Reference |

| 11b | RM-1 Prostate Xenograft | 44.9% | rsc.orgnih.govnih.gov |

| 12e | A549 Lung Xenograft | 48.8% | mdpi.com |

| FL118 | A549 Lung Xenograft | 59.8% | mdpi.com |

| 12e | NCI-H446 Lung Xenograft | 70.3% | mdpi.com |

| FL118 | NCI-H446 Lung Xenograft | 75.4% | mdpi.com |

Studies on Overcoming Resistance to Other Camptothecins in Xenograft Models

A significant attribute of 10,11-Methylenedioxy-20(S)-camptothecin (FL118) is its ability to overcome resistance to the clinically used camptothecins, irinotecan and topotecan (B1662842). nih.gove-century.us Studies have shown that FL118 can effectively eliminate human xenograft tumors that have acquired resistance to these drugs. e-century.us

This capacity to bypass resistance is partly due to its interaction with cellular efflux pumps. Irinotecan, its active metabolite SN-38, and topotecan are known substrates for drug efflux pump proteins like P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP. nih.gove-century.us The overexpression of these pumps is a common mechanism of acquired drug resistance. In contrast, FL118 is not a substrate for P-gp or ABCG2. nih.gove-century.us This allows the compound to accumulate in tumor cells and exert its cytotoxic effects, even in cells that express high levels of these efflux pumps. e-century.us This characteristic may explain why FL118 is effective against irinotecan- and topotecan-resistant tumors in vivo. e-century.us

Assessment of In Vivo Effects on Tumor Microenvironment (if documented without clinical interpretation)

In vivo studies have documented that treatment with a derivative of 10,11-methylenedioxy-camptothecin, compound 12e, led to the downregulation of several anti-apoptotic proteins within A549 and NCI-H446 xenograft tumors. mdpi.com Specifically, the expression levels of survivin, Mcl-1, Bcl-2, and XIAP were reduced following treatment, mirroring the effects of the parent compound FL118. mdpi.com These proteins are critical for tumor cell survival, and their inhibition points to a direct effect on the molecular signaling within the tumor cells in an in vivo setting.

Modulation of Cell Migration in Preclinical Models

Preclinical investigations have shown that 10,11-Methylenedioxy-20(S)-camptothecin (FL118) can inhibit cancer cell migration. In studies using the ovarian cancer cell lines ES-2 and SK-O-V3, FL118 was shown to inhibit cell migration in a dose-dependent manner. medchemexpress.com This effect on cell motility is an important aspect of its antitumor profile, suggesting a potential to interfere with the metastatic process.

pH-Dependent Activity Studies in Cellular Systems

Information regarding specific studies on the pH-dependent activity of 10,11-Methylenedioxy-20(RS)-camptothecin in cellular systems was not available in the consulted research. However, it is well-established that the activity of camptothecins is dependent on the equilibrium between the active lactone form and the inactive carboxylate form, a process that is sensitive to pH. The lactone ring is favored in acidic conditions and is essential for binding to the Top1-DNA complex. At physiological or alkaline pH, the lactone ring hydrolyzes to the water-soluble, but significantly less active, carboxylate form.

Advanced Research Methodologies and Analytical Techniques in 10,11 Methylenedioxy 20 Rs Camptothecin Studies

Biochemical Assays for Topoisomerase I Activity

Biochemical assays are fundamental to understanding the direct effects of 10,11-Methylenedioxy-20(RS)-camptothecin on its primary enzymatic target, topoisomerase I. These in vitro techniques isolate the enzyme and its DNA substrate, allowing for a precise characterization of the compound's inhibitory activity.

DNA Cleavage and Relaxation Assays

DNA relaxation and cleavage assays are cornerstones in the study of topoisomerase I inhibitors. The relaxation assay assesses the enzyme's ability to relieve supercoiling in plasmid DNA. In this assay, supercoiled plasmid DNA, such as pBR322, is incubated with human topoisomerase I. inspiralis.com The enzyme introduces transient single-strand breaks, allowing the DNA to unwind and convert to a relaxed form. These different topological forms of DNA (supercoiled versus relaxed) can be separated and visualized by agarose gel electrophoresis. inspiralis.comnih.gov The inhibitory activity of a compound like 10,11-Methylenedioxy-20(RS)-camptothecin is determined by its ability to prevent this relaxation process, resulting in a higher proportion of supercoiled DNA remaining after the reaction.

Closely related is the DNA cleavage assay, which more directly measures the key mechanistic step targeted by camptothecins. These compounds stabilize the transient "cleavable complex" formed between topoisomerase I and DNA. This assay typically uses a radiolabeled DNA substrate, which is incubated with the enzyme and the test compound. The formation of stabilized cleavable complexes results in an accumulation of DNA fragments. nih.gov Studies have demonstrated that 10,11-Methylenedioxy-20(RS)-camptothecin is a potent inducer of DNA single-strand breaks, indicating its effectiveness in stabilizing this complex. nih.gov

Topoisomerase I Covalent Complex Trapping Assays

This assay specifically quantifies the drug-induced stabilization of the covalent intermediate between topoisomerase I and DNA. By trapping the enzyme covalently bound to the DNA, compounds like 10,11-Methylenedioxy-20(RS)-camptothecin convert topoisomerase I into a cellular toxin. Methodologically, this often involves measuring the formation of DNA-protein crosslinks (DPCs). Research on 10,11-Methylenedioxy-20(RS)-camptothecin has shown that it produces protein-linked DNA single-strand breaks. nih.gov The number of these DPCs can be quantified, and a direct correlation has been observed between the production of these protein-linked DNA breaks and the cytotoxic potency of the compound, confirming that this trapping mechanism is central to its anticancer activity. nih.gov

Cell-Based Assays for Cellular Responses

To move from the biochemical to the biological context, cell-based assays are employed. These assays measure the consequences of topoisomerase I inhibition within living cancer cells, providing crucial data on cytotoxicity, effects on cell division, and the modulation of key cellular proteins.

Cell Viability and Cytotoxicity Assays (e.g., IC50 determination)

Cytotoxicity assays are critical for determining the concentration at which a compound exerts its anti-cancer effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and represents the concentration required to inhibit a biological process, such as cell growth, by 50%. The in vitro cytotoxicity of 10,11-Methylenedioxy-20(RS)-camptothecin and its enantiomerically pure form, 10,11-Methylenedioxy-20(S)-camptothecin (also known as FL118), has been evaluated against various human cancer cell lines. These assays typically involve treating cultured cancer cells with a range of compound concentrations for a set period (e.g., 72 hours) and then measuring the number of viable cells remaining.

Interactive Data Table: IC50 Values for 10,11-Methylenedioxy-camptothecin Analogs

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| 10,11-Methylenedioxy-20(RS)-camptothecin | HT-29 | Human Colon Carcinoma | 25 | nih.gov |

| 10,11-Methylenedioxy-20(S)-camptothecin (FL118) | A-549 | Human Lung Carcinoma | 8.94 ± 1.54 | medchemexpress.com |

| 10,11-Methylenedioxy-20(S)-camptothecin (FL118) | MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | medchemexpress.com |

| 10,11-Methylenedioxy-20(S)-camptothecin (FL118) | RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | medchemexpress.com |

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cells with a DNA-staining dye, the amount of DNA per cell can be measured as it passes through a laser beam. Since DNA content doubles from the G1 to the G2/M phase, this allows for the quantification of cells in each stage. Camptothecins are known to be S-phase specific agents, causing DNA damage during replication. This damage typically leads to an arrest of cells in the G2/M phase, preventing them from entering mitosis with damaged DNA. Studies on derivatives of 10,11-Methylenedioxy-20(S)-camptothecin have utilized flow cytometry to demonstrate this effect. For example, treatment of A549 lung cancer cells with a glycoside derivative resulted in a significant, concentration-dependent increase in the population of cells in the G2/M phase. nih.govrsc.org

Western Blotting for Protein Expression Analysis

Western blotting is an essential technique for measuring changes in the expression levels of specific proteins within a cell. Following treatment with 10,11-Methylenedioxy-20(RS)-camptothecin, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. This method allows researchers to investigate the downstream effects of the compound on cellular pathways related to apoptosis (programmed cell death) and cell survival. For instance, Western blot analysis has been used to show that derivatives of 10,11-Methylenedioxy-20(S)-camptothecin can inhibit the expression of the anti-apoptotic protein survivin and increase the levels of cleaved PARP, a marker of apoptosis. nih.govrsc.org Furthermore, the parent compound, FL118, has been shown to regulate the expression of several key survival proteins, including Mcl-1, XIAP, and cIAP2. medchemexpress.com

Computational Approaches in Drug Design

Computational methodologies are integral to the modern drug discovery and development pipeline, offering predictive insights that guide the synthesis and evaluation of new chemical entities. In the study of 10,11-Methylenedioxy-20(RS)-camptothecin (10,11-MDO-CPT), computational tools have been instrumental in elucidating its mechanism of action, predicting its biological activity, and understanding its structure-activity relationships.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. In the context of 10,11-MDO-CPT, these studies have primarily focused on its interaction with the topoisomerase I (Top1)-DNA complex, the well-established target for camptothecin (B557342) and its derivatives.

Research involving the analysis of 29 camptothecin analogues, including 10,11-MDO-CPT (often referred to as FL118), has utilized molecular docking to compare their binding poses within the Top1/DNA complex nih.gov. These in silico investigations are crucial for understanding the structural determinants of inhibitory activity. Studies have shown that the predicted binding pose of 10,11-MDO-CPT is similar to that of topotecan (B1662842), a clinically approved camptothecin analogue nih.gov. The compound is predicted to bind at the interface of the Top1-DNA covalent binary complex, stabilizing it and thereby preventing the re-ligation of the DNA strand.

| Computational Study | Key Findings |

| Molecular Docking of 29 Camptothecin Analogues | Compared binding poses of analogues, including 10,11-MDO-CPT, within the Top1/DNA complex. nih.gov |

| Comparative Docking with Topotecan | The predicted binding pose of 10,11-MDO-CPT is similar to that of topotecan. nih.gov |

| Docking Energy Comparison with SN-38 | 10,11-MDO-CPT has a docking energy ~1.28 kcal/mol higher than SN-38, suggesting a potentially less favorable direct interaction with Top1. nih.gov |

| Docking of Glycoside Derivatives | The binding mode of glycoside derivatives of 10,11-MDO-CPT in the Top1/DNA complex is suggested to be different from topotecan. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For camptothecin analogues, QSAR studies have been pivotal in identifying the key molecular descriptors that govern their inhibitory potency against topoisomerase I.

A significant QSAR study on a series of camptothecin derivatives revealed that the inhibitory activity of 10,11-methylenedioxy-camptothecin analogues is predominantly influenced by their hydrophobicity at the 7-position nih.gov. This finding underscores the importance of the physicochemical properties of substituents on the camptothecin scaffold in modulating biological activity. The developed QSAR models have been validated using internal and external validation tests, confirming their predictive power nih.gov. Such models are invaluable for the rational design of new, more potent 10,11-MDO-CPT derivatives by allowing for the in silico screening of virtual libraries before undertaking synthetic efforts nih.gov.

Bioactivity Prediction Models

Bioactivity prediction models, often encompassing the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are essential in silico tools in the early stages of drug development. These models help to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition.

For derivatives of 10,11-MDO-CPT, in silico ADMET predictions have been employed to assess their drug-like properties nih.gov. For instance, the predicted central nervous system (CNS) activity, calculated on a scale from -2 (inactive) to +2 (active), has been used to evaluate the potential for brain penetration of novel glycoside derivatives of 10,11-MDO-CPT nih.gov. These predictive models play a crucial role in prioritizing which newly designed compounds should be synthesized and advanced to more resource-intensive preclinical testing.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (excluding human data)

Preclinical pharmacokinetic and pharmacodynamic studies in animal models are critical for understanding how a potential drug is absorbed, distributed, metabolized, and eliminated by the body, and how these processes relate to its therapeutic effect.

Absorption and Distribution Studies in Animal Models

The pharmacokinetic behavior of 10,11-MDO-CPT has been characterized in mice. These studies have revealed significant alterations in its pharmacokinetic profile compared to the parent compound, camptothecin. The disposition of 10,11-MDO-CPT in mice is marked by a terminal disposition phase that accounts for 49.7% of the area under the curve nih.gov.

Key pharmacokinetic parameters for 10,11-MDO-CPT (referred to as MC in the study) in mice include a shorter terminal half-life (t1/2,z) of 15.2 hours compared to camptothecin's 24.6 hours nih.gov. However, it exhibits a substantially greater total plasma clearance (CL) of 526 ml/min/kg and a much larger apparent volume of distribution (Vz) of 694 liters/kg nih.gov. This suggests that the methylenedioxy moiety enhances the degree of binding to tissues relative to plasma proteins, leading to extensive accumulation in peripheral tissue regions from which the drug is slowly released nih.gov. The mean residence time for 10,11-MDO-CPT in mice was determined to be 11.2 hours nih.gov.

Pharmacokinetic studies in tumor-bearing mice have further shown that 10,11-MDO-CPT is rapidly cleared from the circulation but effectively accumulates in tumors, where it exhibits a long elimination half-life nih.gov. This preferential accumulation in tumor tissue is a desirable characteristic for an anticancer agent.

| Pharmacokinetic Parameter | Value in Mice | Reference |

| Terminal Half-life (t1/2,z) | 15.2 hours | nih.gov |

| Total Plasma Clearance (CL) | 526 ml/min/kg | nih.gov |

| Apparent Volume of Distribution (Vz) | 694 liters/kg | nih.gov |

| Mean Residence Time (MRT) | 11.2 hours | nih.gov |

Metabolite Identification and Characterization (if reported in preclinical studies)

In preclinical studies, a crucial aspect of pharmacokinetic analysis is the identification and characterization of metabolites. For camptothecin and its derivatives, a key metabolic process is the hydrolysis of the α-hydroxy lactone ring to the inactive carboxylate form.

In vivo studies in mice have utilized specific liquid chromatographic assays to distinguish between the active, intact lactone form and the inactive, open-ring carboxylate form of 10,11-MDO-CPT nih.gov. These studies have demonstrated that after administration of the lactone form, plasma levels of the intact lactone consistently exceed those of the less active carboxylate form at all time points measured nih.gov. This indicates a degree of stability of the active lactone ring in vivo, which is a critical factor for the compound's antitumor activity.

Future Research Directions and Potential Applications Non Clinical of 10,11 Methylenedioxy 20 Rs Camptothecin

Development of Novel 10,11-Methylenedioxy-Camptothecin Analogues with Improved Biological Profiles

A primary direction of non-clinical research is the rational design and synthesis of new analogues of 10,11-methylenedioxy-camptothecin to overcome limitations such as poor water solubility. nih.govrsc.org Modifications often target the 20-hydroxyl group, which is crucial for the molecule's activity but also presents challenges for drug development. nih.govrsc.org

One successful strategy involves the synthesis of 20-substituted glycoside derivatives. nih.gov By coupling the parent molecule with glycosyl-succinic acid esters, researchers have created novel compounds with the aim of improving water solubility and antitumor efficacy. rsc.orgnih.gov For instance, a series of these glycoside derivatives demonstrated superior in vitro cytotoxicity against A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines compared to the established drug irinotecan (B1672180). nih.gov One specific analogue, 10,11-methylenedioxy-camptothecin rhamnoside (referred to as 11b in the study), showed a potent IC₅₀ of 48.27 nM in the RM-1 mouse prostate cancer cell line. rsc.orgnih.gov

Another approach involves coupling the 10,11-methylenedioxy-camptothecin core with heterocyclic rings through a glycine (B1666218) linker. mdpi.comnih.gov This has led to the development of derivatives with impressive cytotoxic activities in the nanomolar range. mdpi.comnih.gov One such derivative, designated 12e, not only showed high cytotoxicity but also better water solubility than the parent compound, FL118. mdpi.comnih.gov

The table below summarizes the in vitro cytotoxicity of selected novel analogues compared to parent compounds.

| Compound/Analogue | Cell Line | IC₅₀ (nM) | Source |

| 10,11-methylenedioxy-camptothecin rhamnoside (11b) | RM-1 (Mouse Prostate Cancer) | 48.27 | nih.gov |

| Derivative 12e (heterocyclic ester) | NCI-H446 (Small Cell Lung Cancer) | 9.48 | mdpi.com |

| Irinotecan | A-549 (Human Lung Carcinoma) | >1000 | nih.gov |

| Irinotecan | MDA-MB-231 (Human Breast Adenocarcinoma) | >1000 | nih.gov |

These synthetic efforts highlight that the 10,11-methylenedioxy-camptothecin scaffold is a promising platform for generating new preclinical candidates with potentially improved pharmacological profiles. mdpi.comnih.gov

Exploration of Alternative Molecular Targets and Mechanisms of Action

A significant paradigm shift in the study of 10,11-methylenedioxy-camptothecin (FL118) is the discovery of its activity against molecular targets other than DNA topoisomerase I (Top1). rsc.orgdntb.gov.ua While camptothecins are classically defined as Top1 poisons, FL118 and its derivatives exhibit potent anticancer effects that are not solely dependent on Top1 inhibition. rsc.orgmdpi.com In fact, FL118 is not considered a better Top1 inhibitor than clinically used analogues like topotecan (B1662842). rsc.org

Research has revealed that FL118 can selectively inhibit the expression of several key anti-apoptotic proteins that are critical for cancer cell survival and proliferation. rsc.orgnih.gov These targets include:

Survivin: A member of the inhibitor of apoptosis (IAP) protein family that also regulates cell division. nih.govrsc.orgnih.gov

XIAP (X-linked inhibitor of apoptosis protein): Another potent member of the IAP family. mdpi.comnih.gov

cIAP2 (Cellular inhibitor of apoptosis protein 2): Also a member of the IAP family. rsc.orgnih.gov

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein belonging to the Bcl-2 family. mdpi.comnih.gov

DDX5 (p68): An oncoprotein that FL118 binds to, leading to its dephosphorylation and degradation.

This multi-targeted mechanism contributes significantly to the compound's high efficacy. rsc.orgnih.gov Remarkably, some novel heterocyclic derivatives of FL118, such as compound 12e, display potent cytotoxic activity by downregulating survivin, Mcl-1, and XIAP, while showing no inhibitory activity on Top1 at all. mdpi.com This suggests that it is possible to completely separate the desired anticancer effects from Top1-mediated toxicity, opening a promising avenue for developing safer camptothecin-based therapies. mdpi.comdntb.gov.ua

| Molecular Target | Protein Family | Role in Cancer | Source |

| Survivin (BIRC5) | Inhibitor of Apoptosis (IAP) | Inhibits apoptosis, regulates mitosis | nih.govrsc.orgnih.gov |

| Mcl-1 | Bcl-2 Family | Inhibits apoptosis | mdpi.comnih.gov |

| XIAP | Inhibitor of Apoptosis (IAP) | Inhibits apoptosis | mdpi.comnih.gov |

| cIAP2 | Inhibitor of Apoptosis (IAP) | Inhibits apoptosis | rsc.orgnih.gov |

| DDX5 (p68) | DEAD-box Helicase | RNA processing, transcription |

The exploration of these alternative mechanisms is crucial, suggesting that the full therapeutic potential of the 10,11-methylenedioxy-camptothecin scaffold has yet to be fully realized. dntb.gov.ua

Strategies for Enhancing Preclinical Efficacy and Selectivity

Enhancing the efficacy and tumor selectivity of 10,11-methylenedioxy-camptothecin is a key goal of ongoing preclinical research. One major strategy is the development of prodrugs through chemical modification. Esterification at the 20-hydroxyl position can improve water solubility, plasma stability, and pharmacokinetic properties. nih.govrsc.org The glycoside and heterocyclic derivatives discussed previously are examples of this prodrug strategy, designed to release the active compound in vivo while improving its delivery and potentially reducing toxicity to normal tissues. nih.govmdpi.comnih.gov

Another advanced strategy is the use of 10,11-methylenedioxy-camptothecin (FL118) as a cytotoxic payload in antibody-drug conjugates (ADCs). nih.gov ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells by targeting a specific cell surface antigen, thereby increasing efficacy at the tumor site while minimizing systemic exposure. The high potency of FL118 makes it an attractive candidate for this application. nih.gov

Furthermore, research into the structure-activity relationships (SAR) of these compounds provides critical insights for enhancing selectivity. For instance, studies have shown that the 10,11-methylenedioxy substitution itself confers a striking improvement in activity compared to other isomers. nih.gov Combining this feature with modifications at other positions, such as 7-alkyl substitutions, has been shown to enhance cytotoxicity and the stability of the drug-target complex. These medicinal chemistry approaches are fundamental to designing next-generation analogues with superior preclinical performance.

Investigating Synergistic Combinations with Other Preclinical Agents

A promising area of non-clinical research involves evaluating 10,11-methylenedioxy-camptothecin (FL118) in combination with other anticancer agents to achieve synergistic or additive effects. This approach can enhance therapeutic efficacy and potentially overcome drug resistance.

Preclinical studies in multiple myeloma models have shown that FL118 combines favorably with standard agents that induce DNA damage, such as melphalan (B128) and bortezomib. nih.gov This synergistic effect may be linked to FL118's ability to inhibit ERCC6, a key regulator of DNA repair, making cancer cells more vulnerable to DNA-damaging drugs. nih.gov When combined with the clinically relevant RVD (lenalidomide, bortezomib, and dexamethasone) regimen, the addition of FL118 resulted in an additive increase in myeloma cell lysis. nih.gov

In colorectal cancer research, combining FL118 with PARP inhibitors like olaparib (B1684210) has shown significant potential. nih.gov FL118 was found to suppress the expression of RAD51, a crucial protein in the homologous recombination DNA repair pathway, by downregulating its partner protein, survivin. nih.gov By hindering this repair mechanism, FL118 sensitizes cancer cells to PARP inhibitors, which block a separate DNA repair pathway. This dual attack on DNA repair capabilities represents a strategic approach to treating resistant cancers. nih.gov Such combination strategies could broaden the applicability of FL118 to a wider range of cancer types. nih.gov

Applications in Advanced Preclinical Disease Models

The antitumor activity of 10,11-methylenedioxy-camptothecin and its analogues has been validated in a variety of advanced preclinical disease models, primarily patient-derived or cell-line-derived xenografts in mice. These in vivo models are essential for confirming the therapeutic potential observed in vitro.

For example, the glycoside derivative 11b demonstrated significant in vivo antitumor efficacy in a mouse model using transplanted RM-1 prostate cancer cells, achieving a tumor growth inhibition of 44.9%. nih.gov Similarly, the heterocyclic derivative 12e showed high antitumor efficacy in xenograft mouse models of human A549 (lung) and NCI-H446 (lung) cancer cells, with an efficacy comparable to the parent compound FL118 but with lower toxicity. mdpi.comnih.gov

FL118 itself has demonstrated potent, dose-dependent anti-myeloma activity in a xenograft model derived from the UM9 multiple myeloma cell line. nih.gov These studies provide crucial preclinical proof-of-concept, demonstrating that the promising in vitro cytotoxicity of these compounds translates into tangible tumor reduction in a living organism. The use of these advanced models is indispensable for selecting the most promising candidates for further development.

Contributions to General Drug Discovery Paradigms based on Camptothecin (B557342) Scaffold